2-Phenyl-3-(piperidin-1-yl)quinoxaline
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Overview
Description
2-Phenyl-3-(piperidin-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound features a quinoxaline core with a phenyl group at the 2-position and a piperidinyl group at the 3-position.
Mechanism of Action
Target of Action
Quinoxaline derivatives, including 2-Phenyl-3-(piperidin-1-yl)quinoxaline, have been found to exhibit a wide range of pharmacological activities . They have been reported to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been reported to exhibit various pharmacological effects, including anticancer, antimicrobial, anticonvulsant, antituberculosis, antimalarial, antileishmanial, anti-hiv, anti-inflammatory, antioxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .
Biochemical Pathways
Quinoxaline derivatives have been reported to interact with various biochemical pathways related to their pharmacological activities .
Result of Action
Quinoxaline derivatives have been reported to exhibit various pharmacological effects, suggesting that they may induce a range of molecular and cellular changes .
Action Environment
The synthesis of quinoxaline derivatives has been reported to involve various synthetic routes, with a focus on green chemistry and cost-effective methods , suggesting that environmental factors may play a role in the synthesis of these compounds.
Biochemical Analysis
Biochemical Properties
2-Phenyl-3-(piperidin-1-yl)quinoxaline, like other quinoxaline derivatives, has been found to interact with various targets, receptors, and microorganisms
Cellular Effects
Quinoxaline derivatives have been reported to have antifungal, antibacterial, antiviral, and antimicrobial effects . They have also been used in the treatment of cancerous cells, AIDS, and plant viruses
Molecular Mechanism
Quinoxaline derivatives have been shown to undergo various reactions, including new acid-catalyzed rearrangements
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-phenylquinoxaline with piperidine under reflux conditions . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetonitrile, and may require a catalyst like palladium on carbon to facilitate the process .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including 2-Phenyl-3-(piperidin-1-yl)quinoxaline, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are gaining popularity due to their efficiency and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-(piperidin-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, often in the presence of a base or acid catalyst
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Phenyl-3-(piperidin-1-yl)quinoxaline has a wide range of applications in scientific research:
Medicine: Due to its anticancer properties, it is being investigated for use in cancer therapy. .
Industry: Quinoxaline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoxaline: Lacks the piperidinyl group, which may reduce its biological activity compared to 2-Phenyl-3-(piperidin-1-yl)quinoxaline.
3-(Piperidin-1-yl)quinoxaline: Lacks the phenyl group, which may affect its pharmacological properties.
2,3-Diphenylquinoxaline: Contains two phenyl groups but lacks the piperidinyl group, which may alter its activity profile.
Uniqueness
This compound is unique due to the presence of both the phenyl and piperidinyl groups, which contribute to its enhanced biological activity and diverse pharmacological properties .
Biological Activity
2-Phenyl-3-(piperidin-1-yl)quinoxaline is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinoxaline family, characterized by a bicyclic structure that includes two nitrogen atoms in the ring system. The presence of the piperidine moiety enhances its pharmacological properties, making it a subject of various biological evaluations.
The primary mechanism of action for this compound involves its interaction with specific biological targets:
- Inhibition of Kinases : This compound has shown inhibitory effects on various kinases, including Discoidin Domain Receptor 2 (DDR2), which is implicated in cancer cell proliferation and survival. By inhibiting DDR2, the compound affects several downstream signaling pathways involved in cell growth and migration .
- Anticancer Activity : Studies indicate that this compound exhibits significant anticancer properties. It induces cell cycle arrest and apoptosis in cancer cell lines, demonstrating its potential as an anticancer agent .
Anticancer Activity
The compound's anticancer efficacy was evaluated against several human cancer cell lines. The results are summarized in Table 1.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
K562 (CML) | 5.4 | Induction of apoptosis |
HL60 (Leukemia) | 6.8 | Cell cycle arrest at G2/M phase |
MCF7 (Breast Cancer) | 7.5 | Inhibition of DDR2 signaling |
Table 1: Anticancer activity of this compound against various cancer cell lines.
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has favorable absorption and distribution characteristics, making it a candidate for further development in cancer therapies .
Study on Anticancer Effects
A notable study investigated the effects of this compound on K562 cells. The findings revealed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .
Comparative Analysis with Similar Compounds
When compared to other quinoxaline derivatives, such as PP562, this compound demonstrated superior potency against DDR2 kinase inhibition, highlighting its unique structural advantages and efficacy in targeting cancer cells .
Properties
IUPAC Name |
2-phenyl-3-piperidin-1-ylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-3-9-15(10-4-1)18-19(22-13-7-2-8-14-22)21-17-12-6-5-11-16(17)20-18/h1,3-6,9-12H,2,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPLPPNSAZSPQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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